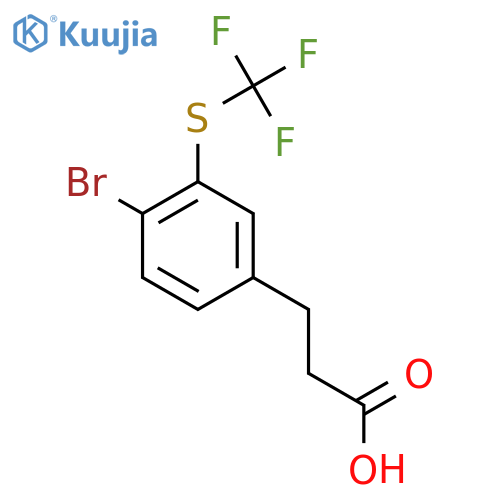

Cas no 1804076-58-1 (3-(4-Bromo-3-(trifluoromethylthio)phenyl)propanoic acid)

1804076-58-1 structure

商品名:3-(4-Bromo-3-(trifluoromethylthio)phenyl)propanoic acid

CAS番号:1804076-58-1

MF:C10H8BrF3O2S

メガワット:329.133531570435

CID:4793230

3-(4-Bromo-3-(trifluoromethylthio)phenyl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(4-Bromo-3-(trifluoromethylthio)phenyl)propanoic acid

-

- インチ: 1S/C10H8BrF3O2S/c11-7-3-1-6(2-4-9(15)16)5-8(7)17-10(12,13)14/h1,3,5H,2,4H2,(H,15,16)

- InChIKey: QWVJADBSPCWOKQ-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=CC=1SC(F)(F)F)CCC(=O)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 273

- 疎水性パラメータ計算基準値(XlogP): 4.1

- トポロジー分子極性表面積: 62.6

3-(4-Bromo-3-(trifluoromethylthio)phenyl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013024480-250mg |

3-(4-Bromo-3-(trifluoromethylthio)phenyl)propanoic acid |

1804076-58-1 | 97% | 250mg |

494.40 USD | 2021-05-31 | |

| Alichem | A013024480-1g |

3-(4-Bromo-3-(trifluoromethylthio)phenyl)propanoic acid |

1804076-58-1 | 97% | 1g |

1,549.60 USD | 2021-05-31 | |

| Alichem | A013024480-500mg |

3-(4-Bromo-3-(trifluoromethylthio)phenyl)propanoic acid |

1804076-58-1 | 97% | 500mg |

806.85 USD | 2021-05-31 |

3-(4-Bromo-3-(trifluoromethylthio)phenyl)propanoic acid 関連文献

-

1. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

1804076-58-1 (3-(4-Bromo-3-(trifluoromethylthio)phenyl)propanoic acid) 関連製品

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬